molecular formula C22H19F3N4O3 B2384694 (4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone CAS No. 1025724-70-2

(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone

Cat. No. B2384694
CAS RN: 1025724-70-2
M. Wt: 444.414
InChI Key: BNYPEXHPOYAQDL-UHFFFAOYSA-N
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Description

The compound “(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a nitrophenyl group, a trifluoromethylphenyl group, a pyrazolyl group, and a piperidinyl group . The presence of these groups suggests that this compound could have interesting biological activities, although specific information about this particular compound is not available.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl, trifluoromethylphenyl, pyrazolyl, and piperidinyl groups would give this molecule a complex three-dimensional structure . The electron-withdrawing nature of the nitro and trifluoromethyl groups could influence the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitro group could be reduced to an amino group, or the trifluoromethyl group could undergo nucleophilic substitution . The pyrazole ring could participate in various reactions such as substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl, trifluoromethylphenyl, pyrazolyl, and piperidinyl groups could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Kinetic Resolution of Enantiomers

The compound has been studied for its kinetic resolution properties. Researchers have achieved the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia was identified as an effective biological catalyst, and vinyl acetate served as the acyl donor for the transesterification in isooctane. Under optimized conditions, TFMP enantiomers were resolved with high enantiomeric excess (ees) and conversion ©, demonstrating efficient kinetic resolution .

Structural Motif in Agrochemicals and Pharmaceuticals

Trifluoromethylpyridines, a class of compounds that includes our target molecule, serve as key structural motifs in active agrochemicals and pharmaceutical ingredients. Researchers have explored the synthesis and application of trifluoromethylpyridines due to their potential biological activity. The compound’s unique trifluoromethyl group contributes to its pharmacological properties, making it an interesting scaffold for drug discovery .

Biocatalytic Production of Optically Pure ®-1-[4-(trifluoromethyl)phenyl]ethanol

Our compound has been involved in the biocatalytic production of optically pure ®-1-[4-(trifluoromethyl)phenyl]ethanol. This achievement represents a significant milestone, as it demonstrates the highly enantioselective production of this chiral alcohol using a biological method. Notably, the bioreduction of 4-(trifluoromethyl)acetophenone in a polar organic solvent-aqueous system was more efficient than in a buffer solution alone .

Future Directions

Future research on this compound could involve further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activities. Such studies could provide valuable information for the development of new drugs or agrochemicals .

properties

IUPAC Name

(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c23-22(24,25)17-3-1-2-16(12-17)20-13-19(26-27-20)14-8-10-28(11-9-14)21(30)15-4-6-18(7-5-15)29(31)32/h1-7,12-14H,8-11H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYPEXHPOYAQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-nitrophenyl)-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]methanone

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